Monoamine Transporter Activity Profile: 4-CEC as a Low-Potency DAT/NET Inhibitor with SERT Substrate Activity
4-CEC exhibits a distinct monoamine transporter interaction profile compared to structurally related 4-chloro-substituted cathinones. In rat synaptosomal uptake assays, 4-CEC functions as a low-potency uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), while acting as a substrate at the serotonin transporter (SERT) [1]. In contrast, the comparator 4-CMC (4-chloromethcathinone) acts as a potent substrate-type releaser at DAT, NET, and SERT, producing more robust cardiovascular and locomotor stimulation comparable to mephedrone [1].
| Evidence Dimension | Monoamine transporter functional activity classification |
|---|---|
| Target Compound Data | Low-potency uptake inhibitor at DAT; low-potency uptake inhibitor at NET; substrate at SERT |
| Comparator Or Baseline | 4-CMC: potent substrate-type releaser at DAT, NET, and SERT; mephedrone: robust substrate-type releaser |
| Quantified Difference | Functional classification differs—4-CEC is an uptake inhibitor (non-releasing) at DAT/NET, whereas 4-CMC and mephedrone are substrate-type releasers |
| Conditions | Rat brain synaptosomal uptake and release assays |
Why This Matters
This functional distinction is critical for researchers modeling abuse liability and cardiovascular risk: 4-CEC's inhibitor profile at DAT/NET predicts attenuated psychostimulant and sympathomimetic effects relative to releaser-type analogs, informing differential compound selection for mechanistic studies.
- [1] Gannon, B.M., Galindo, K.I., Rice, K.C., & Collins, G.T. (2025). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. Journal of Pharmacology and Experimental Therapeutics, 392(1), 100-110. View Source
